molecular formula C27H23N3O3 B2516937 3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866728-78-1

3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2516937
CAS No.: 866728-78-1
M. Wt: 437.499
InChI Key: ZSYWKZAKKGARIG-UHFFFAOYSA-N
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Description

This compound is a polycyclic heteroaromatic system featuring a pyrazolo[4,3-c]quinoline core fused with a [1,3]dioxolo ring at positions 4,5-g. Key structural elements include:

  • 3-(4-Ethylphenyl) substituent: A para-ethyl-substituted phenyl group at position 3, contributing steric bulk and moderate hydrophobicity.
  • 5-(3-Methoxybenzyl) substituent: A 3-methoxybenzyl group at position 5, enhancing electron density via the methoxy group’s resonance effects.

The compound’s structural complexity is comparable to other pyrazoloquinoline derivatives, which are often explored for pharmacological activities due to their ability to interact with biological targets like kinases and G-protein-coupled receptors .

Properties

IUPAC Name

5-(4-ethylphenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3/c1-3-17-7-9-19(10-8-17)26-22-15-30(14-18-5-4-6-20(11-18)31-2)23-13-25-24(32-16-33-25)12-21(23)27(22)29-28-26/h4-13,15H,3,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYWKZAKKGARIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-ethylphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C20H20N4O2
  • CAS Number : 488114-28-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various quinoline derivatives. The compound has been evaluated for its efficacy against several bacterial strains. For instance, derivatives containing similar structural motifs have shown significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL) against Staphylococcus aureusMIC (µg/mL) against Escherichia coli
This compoundTBDTBD
Comparative Agent (Ampicillin)3216

Note: TBD indicates that specific data for this compound is not yet available in the literature.

Anticancer Activity

Preliminary investigations into the anticancer properties of related pyrazoloquinoline compounds suggest a potential for cytotoxic effects on cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values indicating moderate to high cytotoxicity against breast cancer cell lines (MDA-MB-231).

CompoundIC50 (µM) against MDA-MB-231
This compoundTBD
Reference Compound27.6

The biological activity of quinoline derivatives often involves interaction with specific cellular targets. For instance:

  • DNA Gyrase Inhibition : Similar compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Antioxidant Activity : The presence of methoxy groups in the structure may contribute to antioxidant properties by scavenging free radicals.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications at various positions on the quinoline ring and substituents can significantly influence their pharmacological profiles.

  • Substituent Effects : Electron-donating groups tend to enhance antibacterial activity.
  • Ring Modifications : Alterations in ring structure can impact both solubility and bioavailability.

Case Studies

Several studies have explored related compounds with promising results:

  • Study on Antibacterial Activity : A series of quinoline derivatives were synthesized and tested for their antibacterial effects. The results indicated that compounds with similar structural features exhibited significant antibacterial properties.
  • Cytotoxicity Assessment : Research involving structural analogs showed that modifications led to varying degrees of cytotoxicity against different cancer cell lines.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations in Pyrazoloquinoline Derivatives

The target compound differs from analogs in substituent type, position, and electronic effects. Key comparisons include:

Compound Name Substituents at Key Positions Key Structural Differences Reference
Target Compound 3-(4-Ethylphenyl), 5-(3-methoxybenzyl) Ethyl group (hydrophobic), 3-OCH₃ (EDG*)
3-(4-Ethoxyphenyl)-7,8-dimethoxy analog 4-Ethoxyphenyl, 7,8-dimethoxy Ethoxy (stronger EDG), additional OCH₃
5-(3-Fluorobenzyl)-3-(4-ethylphenyl) analog 3-(4-Ethylphenyl), 5-(3-fluorobenzyl) Fluorine (EWG**) vs. OCH₃
5-(4-Chlorophenyl)-3-(3-fluorobenzyl) analog 4-Chlorophenyl, 3-fluorobenzyl Cl (EWG) vs. ethyl, F (moderate EWG)

EDG: Electron-donating group; *EWG: Electron-withdrawing group.

Core Heterocyclic Modifications

  • Pyrazolo[4,3-c]quinoline vs. Pyrrolo[2,3-c]quinoline: The target compound’s pyrazole ring (vs. pyrrole in cryptolepine analogs) offers distinct hydrogen-bonding capabilities and rigidity, affecting binding affinity .
  • Dioxolo Fusion: The [1,3]dioxolo ring increases planarity and may enhance intercalation properties compared to non-fused analogs like 4-arylpyrazolo[3,4-b]quinolines .

Physicochemical Properties

Melting Points and Solubility

  • Target Compound: Expected m.p. >200°C (based on pyrazoloquinoline analogs in with m.p. 248–251°C) .
  • Methoxy vs.

Spectroscopic Data

  • ¹H-NMR : Aromatic protons in the 6.7–7.7 ppm range (similar to ’s pyrazolines) .
  • IR : Stretching vibrations for C-O (dioxolo) at ~1047 cm⁻¹ and pyrazole C-N at ~1497 cm⁻¹ .

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